Cas no 595-31-3 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-)
595-31-3 structure
Product Name:3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
Numéro CAS:595-31-3
Le MF:C10H14O3
Mégawatts:182.216363430023
CID:368912
PubChem ID:11788648
Update Time:2025-05-27
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
- (+)-(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic anhydride
- (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- D(-) CAMPHORIC ANHYDRIDE
- (-)-Camphoric anhydride
- (+)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic anhydride
- (1S)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
- 1,3-Cyclopentanedicarboxylic anhydride, 1,2,2-trimethyl-, (+)-
- 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-, (1S)-
- d-Camphoric anhydride
- L-Camphoric anhydride
- 206011E8PL
- Camphoric anhydride, (1S,5R)-
- UNII-206011E8PL
- EN300-7539297
- NSC-4559
- 595-31-3
- NSC 4559
- (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Campher acid anhydride
- 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-
- EINECS 200-952-9
- (+/-)-Camphoric acid anhydride, >=98.0% (T)
- (+/-)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- (1S,5R)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
- (+-)-Camphoric anhydride
- 4NPV7ZZZ2H
- NSC 657821
- NSC-60293
- SCHEMBL17893334
- NSC-657821
- NSC 60293
- dl-Camphoric anhydride
- DTXSID401190476
- EINECS 209-862-4
- 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1S,5R)-
- (+/-)-camphoric anhydride
- UNII-4NPV7ZZZ2H
- Camphoric anhydride, (+/-)-
-
- Piscine à noyau: 1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
- La clé Inchi: VFZDNKRDYPTSTP-QUBYGPBYSA-N
- Sourire: O1C([C@@H]2CC[C@@](C1=O)(C)C2(C)C)=O
Propriétés calculées
- Qualité précise: 182.09432
- Masse isotopique unique: 182.094
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 293
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 43.4A^2
Propriétés expérimentales
- Indice de réfraction: 1.487
- Le PSA: 43.37
- Le LogP: 1.51230
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7539297-0.05g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.05g |
$166.0 | 2024-05-23 | |
| Enamine | EN300-7539297-0.1g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.1g |
$248.0 | 2024-05-23 | |
| Enamine | EN300-7539297-0.25g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.25g |
$353.0 | 2024-05-23 | |
| Enamine | EN300-7539297-0.5g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.5g |
$557.0 | 2024-05-23 | |
| Enamine | EN300-7539297-1.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 1.0g |
$714.0 | 2024-05-23 | |
| Enamine | EN300-7539297-2.5g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 2.5g |
$1399.0 | 2024-05-23 | |
| Enamine | EN300-7539297-5.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 5.0g |
$2070.0 | 2024-05-23 | |
| Enamine | EN300-7539297-10.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 10.0g |
$3069.0 | 2024-05-23 | |
| Aaron | AR00F09S-50mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 50mg |
$254.00 | 2025-02-14 | |
| Aaron | AR00F09S-100mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 100mg |
$366.00 | 2025-02-14 |
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Littérature connexe
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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